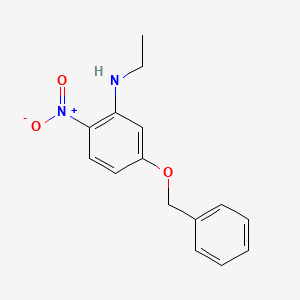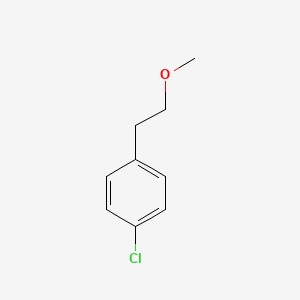
N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide: is an organic compound that belongs to the class of amides It features a furan ring substituted with two methyl groups and a carboxamide group attached to a 3,4-dimethylphenyl moiety
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dimethylfuran.
Attachment of the carboxamide group: The carboxamide group is introduced by reacting the furan derivative with an appropriate amine, such as 3,4-dimethylphenylamine, under suitable conditions.
Final product formation: The final compound is obtained by purifying the reaction mixture through techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated purification systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The methyl groups on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide: is similar to other furan derivatives, such as 2,5-dimethylfuran and 3,4-dimethylphenylamine.
3,4-Dimethoxyphenethylamine: Another compound with a similar structure but different functional groups.
Uniqueness
- The presence of both the furan ring and the carboxamide group in this compound makes it unique compared to other similar compounds. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-9-5-6-13(7-10(9)2)16-15(17)14-8-11(3)18-12(14)4/h5-8H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRPEFSKHOPOIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(OC(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate](/img/structure/B2968459.png)
![[2-(4-Carbamoylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2968463.png)


![Ethyl 4-({2-[(4-fluorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2968466.png)


![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2968471.png)
![N-(3,4-Dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2968472.png)

![N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2968477.png)
![3-(1-methyl-1H-pyrazol-4-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2968478.png)
![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2968480.png)
![N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)-2-METHYLBENZAMIDE](/img/structure/B2968481.png)
